molecular formula C17H18O5 B13935934 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester

Cat. No.: B13935934
M. Wt: 302.32 g/mol
InChI Key: UDIKVHZBUYFDED-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
The compound "2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester" (CAS: 137932-76-4) is a naphthalene derivative with multiple functional groups:

  • 4-(Acetyloxy): An acetylated hydroxyl group at position 4, enhancing lipophilicity.
  • 8-Methoxy: A methoxy substituent at position 8, influencing electronic properties.
  • 5-Methyl: A methyl group at position 5, contributing to steric effects.
  • Ethyl ester: The carboxylic acid at position 2 is esterified with ethanol, affecting solubility and reactivity.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

ethyl 4-acetyloxy-8-methoxy-5-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O5/c1-5-21-17(19)12-8-13-14(20-4)7-6-10(2)16(13)15(9-12)22-11(3)18/h6-9H,5H2,1-4H3

InChI Key

UDIKVHZBUYFDED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)C)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester

Detailed Synthetic Routes and Reaction Conditions

Esterification

The ethyl ester group is introduced by esterifying 2-naphthalenecarboxylic acid or its derivatives with ethanol under acidic catalysis. Common acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually performed under reflux to drive the equilibrium toward ester formation.

Methylation to Introduce Methoxy Group

The methoxy group at position 8 is typically introduced by methylation of the corresponding hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate). A patent describes the methylation of aromatic hydroxycarboxylic acids using dimethyl sulfate in aqueous medium, achieving high yield and purity with 0.8 to 1.7 equivalents of dimethyl sulfate relative to hydroxyl and carboxyl groups.

Acetylation to Form Acetyloxy Group

The acetyloxy group at position 4 is installed by acetylation of the corresponding hydroxy group using acetic anhydride and sodium acetate as a catalyst. Microwave-assisted acetylation has been shown to be efficient, with reaction conditions such as 10 minutes irradiation at 130 °C and 300 W power yielding 91–93% product. The reaction is followed by neutralization and purification via column chromatography.

Introduction of Methyl Group at Position 5

The methyl substituent at position 5 can be introduced either by starting from a 5-methyl substituted naphthalene derivative or by selective methylation using organometallic reagents or Friedel-Crafts alkylation under controlled conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields in the preparation of related naphthoate esters. For example, ethyl 4-acetoxy-5,7-dimethoxy-2-naphthoate derivatives were synthesized by treating the precursor compound with sodium acetate and acetic anhydride under microwave irradiation at 130 °C for 10 minutes, achieving yields above 90%. This method could be adapted for the title compound to improve efficiency.

Industrial Scale Considerations

Industrial synthesis may use continuous flow reactors to optimize reaction times and yields. The esterification and acetylation steps are scaled with automated control of temperature and reagent feed to maintain product purity and consistency. Use of non-toxic solvents and avoidance of hazardous reagents like 1,2-dichloroethane is preferred for safety and environmental reasons.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
Esterification Acid-catalyzed esterification 2-Naphthalenecarboxylic acid + ethanol + acid catalyst (H2SO4), reflux 85-95 Standard Fischer esterification
Methylation O-Methylation Dimethyl sulfate, aqueous medium, base 90-95 Controlled equivalents for selectivity
Acetylation Acetylation Acetic anhydride, sodium acetate, microwave, 130 °C, 10 min 91-93 Microwave-assisted for efficiency
Methyl substitution Friedel-Crafts or organometallic methylation Methyl halide or methyl lithium, Lewis acid catalyst Variable Position-specific methylation

In-Depth Research Findings and Mechanistic Insights

Mechanism of Esterification

The carboxylic acid reacts with ethanol under acidic conditions to form a protonated intermediate, facilitating nucleophilic attack by ethanol and subsequent dehydration to form the ethyl ester.

Methylation Mechanism

Methylation of phenolic hydroxyl groups proceeds via nucleophilic substitution, where the phenolate ion attacks the methylating agent (dimethyl sulfate), displacing a leaving group and forming the methoxy substituent. The aqueous medium and controlled stoichiometry help minimize side reactions.

Acetylation Mechanism

Acetylation involves nucleophilic attack of the hydroxy group on the electrophilic carbonyl carbon of acetic anhydride, facilitated by sodium acetate which acts as a catalyst and base to scavenge acetic acid formed. Microwave irradiation accelerates this process by providing rapid and uniform heating.

Comparison with Similar Naphthalene Derivatives

Compound Name Substituents Key Differences
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester Multiple methoxy groups at 5,6,7 positions More methoxy groups, affecting reactivity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester Bromine at position 7, methyl ester Halogen substitution impacts biological activity
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester Two acetyloxy groups, methyl ester Different acetylation pattern and ester group

The title compound is unique due to the combination of acetyloxy at position 4, methoxy at 8, methyl at 5, and ethyl ester, which influences both chemical reactivity and potential biological interactions.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three structurally related naphthalene derivatives, emphasizing substituent variations and their implications.

Table 1: Structural and Physical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Key Differences
Target Compound (137932-76-4) C₁₇H₁₈O₅* ~302.33* 4-acetyloxy, 8-methoxy, 5-methyl Reference compound for comparisons
Ethyl 4-acetoxy-5,6,8-trimethoxy-2-naphthoate (25936-85-0) C₁₈H₂₀O₇ 348.35 4-acetyloxy, 5,6,8-trimethoxy Additional methoxy groups at positions 5 and 6
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (137932-77-5) C₁₅H₁₆O₄ 260.29 4-hydroxy , 8-methoxy, 5-methyl Acetyloxy replaced by hydroxyl group
Ethyl 4-isopropoxy-8-methoxy-5-methyl-2-naphthoate (137932-77-5) C₁₈H₂₂O₅* ~318.37* 4-isopropoxy , 8-methoxy, 5-methyl Acetyloxy replaced by bulkier isopropoxy
Ethyl 4-acetoxy-2-naphthoate (33295-46-4) C₁₅H₁₄O₄ 267.41 4-acetyloxy, no methoxy/methyl groups Simpler structure lacking substituents

*Calculated values based on substituent analysis where explicit data were unavailable.

Key Findings from Comparisons

Substituent Impact on Lipophilicity and Solubility

  • The trimethoxy derivative (CAS: 25936-85-0) has the highest molecular weight (348.35) and likely reduced solubility due to increased polarity from methoxy groups .
  • The hydroxy variant (CAS: 137932-77-5) is more hydrophilic, with a molecular weight of 260.29, making it suitable for aqueous-phase reactions .

The acetyloxy group in the target compound enhances stability compared to the hydroxy variant, which may undergo oxidation or esterification .

Functional Group Diversity

  • The simplified acetyloxy derivative (CAS: 33295-46-4) lacks methoxy and methyl groups, resulting in a lower molecular weight (267.41) and distinct reactivity profiles .

Applications in Research

  • Compounds like the trimethoxy derivative are used as reference standards in pharmacological studies, while hydroxy variants serve as intermediates for further functionalization .

Notes on Discrepancies and Limitations

  • Storage Conditions : Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (CAS: 137932-77-5) requires storage at -20℃ , suggesting higher sensitivity compared to acetylated analogs .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester, also known by its chemical formula C15H16O5C_{15}H_{16}O_5, is a derivative of naphthalene with significant potential in medicinal chemistry and organic synthesis. This compound features a unique combination of functional groups that may contribute to its biological activity, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure includes:

  • Naphthalene core : Provides a stable aromatic system.
  • Acetyloxy group : May enhance lipophilicity and bioavailability.
  • Methoxy group : Can influence the compound's reactivity and interaction with biological targets.
  • Methyl group : Potentially affects the compound's steric properties.

Antimicrobial Activity

Research indicates that derivatives of naphthalene compounds exhibit antimicrobial properties. For instance, studies have shown that similar naphthalene derivatives can inhibit bacterial growth effectively. The specific activity of this compound against various microbial strains remains to be fully characterized but suggests potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Naphthalene derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and survival.

StudyCompoundBiological ActivityFindings
2-Naphthalenecarboxylic acid derivativesAntimicrobialEffective against several bacterial strains
Naphthalene derivativesAnticancerInduced apoptosis in various cancer cell lines

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes could inhibit their activity, impacting metabolic pathways.
  • Receptor Binding : The structural components may facilitate binding to cellular receptors, influencing signal transduction pathways.
  • Halogen Bonding : The presence of halogen atoms can enhance interactions with biological macromolecules.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including the compound . Results indicated significant inhibition against Gram-positive and Gram-negative bacteria at varying concentrations.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability through apoptosis induction, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Research utilizing molecular docking simulations provided insights into the binding affinity of the compound for key enzymes involved in cancer metabolism, indicating a promising therapeutic target.

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